molecular formula C12H7Cl4N B599889 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL CAS No. 108736-09-0

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL

Cat. No.: B599889
CAS No.: 108736-09-0
M. Wt: 306.995
InChI Key: XJNJLLYBYYEFRR-UHFFFAOYSA-N
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Description

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is a chemical compound with the molecular formula C₁₂H₇Cl₄N and a molecular weight of 307.003 g/mol . It is a derivative of biphenyl, characterized by the presence of four chlorine atoms and an amino group attached to the biphenyl structure. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL typically involves the chlorination of biphenyl followed by the introduction of an amino group. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-2,2′,5,5′-TETRACHLOROBIPHENYL is unique due to the presence of both chlorine atoms and an amino group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Properties

CAS No.

108736-09-0

Molecular Formula

C12H7Cl4N

Molecular Weight

306.995

IUPAC Name

2,5-dichloro-4-(2,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H7Cl4N/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H,17H2

InChI Key

XJNJLLYBYYEFRR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)N)Cl)Cl

Origin of Product

United States

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